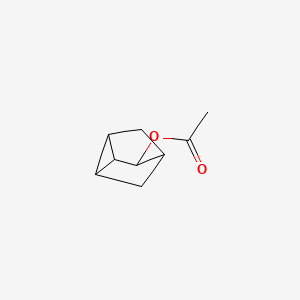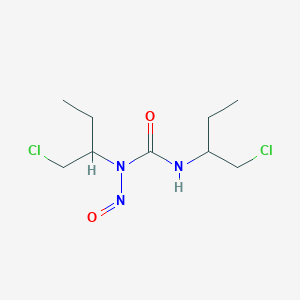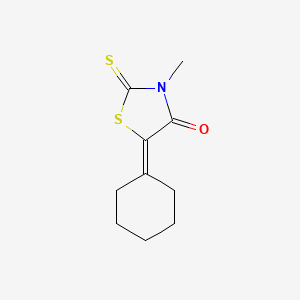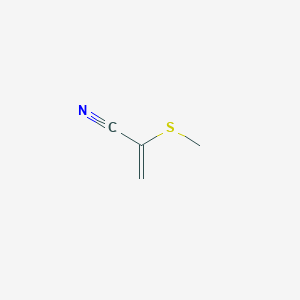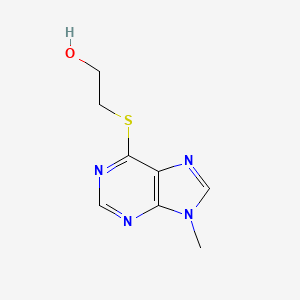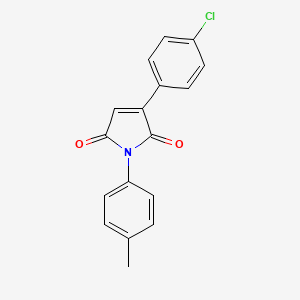![molecular formula C17H12O4 B14721217 4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione CAS No. 5738-25-0](/img/structure/B14721217.png)
4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione is a complex organic compound characterized by its unique spiro structure, where two benzopyran units are connected through a single spiro carbon atom. This compound is part of the larger family of benzopyrans, which are known for their diverse chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione typically involves the following steps:
Formation of Benzopyran Units: The initial step involves the synthesis of the benzopyran units. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spiro Formation: The two benzopyran units are then connected through a spiro carbon atom. This step often requires the use of a strong base or a catalyst to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of 4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts: Employing specific catalysts to enhance the reaction rate and selectivity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran units.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydrobenzopyrans.
Substitution Products: Halogenated or alkylated benzopyrans.
科学的研究の応用
4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Generate Reactive Species: Produce reactive oxygen species that can induce oxidative stress in cells.
類似化合物との比較
4,4’-Spirobi[1benzopyran]-2,2’(3H,3’H)-dione can be compared with other similar compounds, such as:
Spirobiindene: Similar spiro structure but with indene units.
Spirobinaphthalene: Contains naphthalene units instead of benzopyran.
Spirobenzothiophene: Features benzothiophene units.
Uniqueness
The uniqueness of 4,4’-Spirobi[1
特性
CAS番号 |
5738-25-0 |
|---|---|
分子式 |
C17H12O4 |
分子量 |
280.27 g/mol |
IUPAC名 |
4,4'-spirobi[3H-chromene]-2,2'-dione |
InChI |
InChI=1S/C17H12O4/c18-15-9-17(11-5-1-3-7-13(11)20-15)10-16(19)21-14-8-4-2-6-12(14)17/h1-8H,9-10H2 |
InChIキー |
QHYPYYJSBDNOGM-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)OC2=CC=CC=C2C13CC(=O)OC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


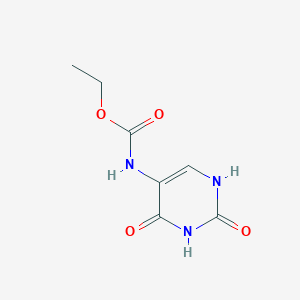
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
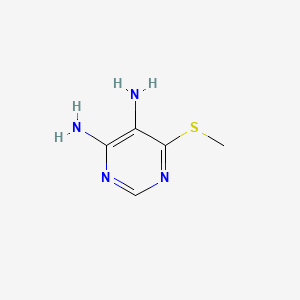
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
